molecular formula C12H13NO3 B14357243 Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate CAS No. 90788-51-5

Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate

Cat. No.: B14357243
CAS No.: 90788-51-5
M. Wt: 219.24 g/mol
InChI Key: HGEPTLCGHHRQMN-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate is a chemical compound with the molecular formula C12H13NO3 It is an ester derivative of 4-amino-2-oxo-4-phenylbut-3-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate can be synthesized through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with aniline in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.

Another method involves the use of ethyl 2-oxo-4-phenylbutyrate as a starting material. This compound can undergo a series of reactions, including amination and esterification, to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include catalytic hydrogenation and enzymatic synthesis, which offer high selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amino alcohols, and substituted esters. These products have diverse applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-oxo-4-phenylbut-3-enoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of metabolic pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-4-phenylbutyrate: This compound is structurally similar and shares some synthetic routes and applications.

    4-Amino-2-oxo-4-phenylbutanoic acid: Another related compound with similar chemical properties and reactivity.

Uniqueness

Ethyl 4-amino-2-oxo-4-phenylbut-3-enoate is unique due to its specific ester and amino functionalities, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

CAS No.

90788-51-5

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 4-amino-2-oxo-4-phenylbut-3-enoate

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-8H,2,13H2,1H3

InChI Key

HGEPTLCGHHRQMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C=C(C1=CC=CC=C1)N

Origin of Product

United States

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